molecular formula C11H15NO5 B14203632 1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- CAS No. 872832-66-1

1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-

Katalognummer: B14203632
CAS-Nummer: 872832-66-1
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: MAUWYECUBOWZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[35]non-5-ene-2,7-dione, 1,5,9-trimethoxy- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with a suitable amine and a diketone, followed by cyclization to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Azaspiro[3.5]nonane: Lacks the methoxy groups and has different reactivity and applications.

    1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.

    1,3-Dioxane-1,3-dithiane spiranes: Contains sulfur and oxygen atoms in the spirocyclic ring, offering unique stereochemistry and reactivity.

Uniqueness

1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- is unique due to its specific spirocyclic structure combined with methoxy groups. This combination imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

872832-66-1

Molekularformel

C11H15NO5

Molekulargewicht

241.24 g/mol

IUPAC-Name

1,5,9-trimethoxy-1-azaspiro[3.5]non-5-ene-2,7-dione

InChI

InChI=1S/C11H15NO5/c1-15-8-4-7(13)5-9(16-2)11(8)6-10(14)12(11)17-3/h4,9H,5-6H2,1-3H3

InChI-Schlüssel

MAUWYECUBOWZQA-UHFFFAOYSA-N

Kanonische SMILES

COC1CC(=O)C=C(C12CC(=O)N2OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.